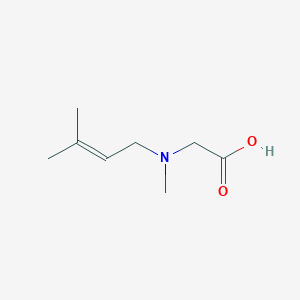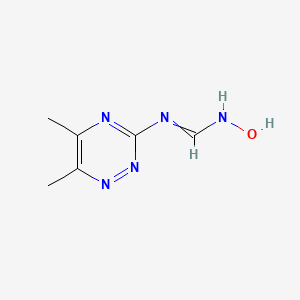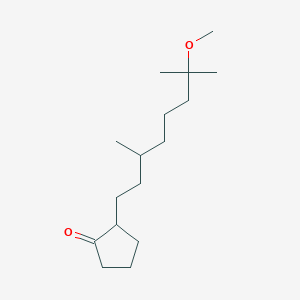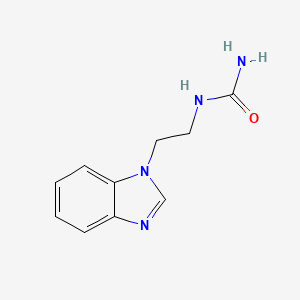![molecular formula C13H18ClN3O B14599774 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide CAS No. 61015-50-7](/img/structure/B14599774.png)
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide is a chemical compound with the molecular formula C13H17ClN2O2 It is a derivative of piperazine, a common structural motif found in various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide typically involves the reaction of 1-(3-chlorophenyl)piperazine with a suitable propanamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Aplicaciones Científicas De Investigación
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a selective antagonist, blocking the action of serotonin and thereby modulating neurotransmission. This interaction affects various signaling pathways, leading to its observed pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chlorophenyl)piperazine: A precursor in the synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide.
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile: Another derivative with similar structural features.
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: Known for its selective antagonistic properties on serotonin receptors.
Uniqueness
This compound is unique due to its specific interaction with serotonin receptors, making it a valuable compound in neuropharmacological research. Its structural features also allow for various chemical modifications, enhancing its versatility in synthetic chemistry.
Propiedades
Número CAS |
61015-50-7 |
|---|---|
Fórmula molecular |
C13H18ClN3O |
Peso molecular |
267.75 g/mol |
Nombre IUPAC |
3-[4-(3-chlorophenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C13H18ClN3O/c14-11-2-1-3-12(10-11)17-8-6-16(7-9-17)5-4-13(15)18/h1-3,10H,4-9H2,(H2,15,18) |
Clave InChI |
LGHGWJDYIGTYKV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC(=O)N)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(Butylsulfanyl)methyl]-4-[(ethylamino)methyl]-2-methylpyridin-3-OL](/img/structure/B14599692.png)




![Diethyl [chloro(dimethylamino)phosphanyl]propanedioate](/img/structure/B14599724.png)







